4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione, also known as BPTI, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. BPTI is a heterocyclic compound that contains an imidazole ring and a thione group, which gives it unique properties that make it a promising candidate for drug development.
Mecanismo De Acción
4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione acts as a competitive inhibitor of metalloproteinases by binding to the active site of the enzyme. This binding prevents the enzyme from breaking down extracellular matrix proteins, which can lead to the accumulation of these proteins and the formation of tumors or joint damage.
Efectos Bioquímicos Y Fisiológicos
4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione has been shown to have several biochemical and physiological effects, including the inhibition of metalloproteinases, the reduction of tumor growth, and the prevention of joint damage in animal models of arthritis. Additionally, 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione has been shown to have anti-inflammatory properties, which may contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione in lab experiments is its ability to inhibit the activity of metalloproteinases, which are involved in a variety of biological processes. However, 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione's mechanism of action is not specific to a particular metalloproteinase, which may limit its usefulness in certain experiments. Additionally, the synthesis of 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione can be challenging, which may limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione. One area of interest is the development of 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione-based drugs for the treatment of cancer and arthritis. Additionally, further research is needed to understand the specific mechanisms by which 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione inhibits metalloproteinases, which could lead to the development of more specific inhibitors. Finally, the synthesis of 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione could be optimized to improve its yield and make it more accessible for research purposes.
Métodos De Síntesis
4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione can be synthesized through a variety of methods, including the reaction of 3-bromobenzylamine with carbon disulfide and ammonium hydroxide. This reaction produces the intermediate 4-(3-bromophenyl)-1,3-thiazolidin-2-thione, which can be further converted to 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione through a cyclization reaction using potassium hydroxide.
Aplicaciones Científicas De Investigación
4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione's ability to inhibit the activity of metalloproteinases, which are enzymes that play a role in the breakdown of extracellular matrix proteins. Inhibition of these enzymes has been shown to have potential therapeutic benefits in the treatment of conditions such as cancer and arthritis.
Propiedades
IUPAC Name |
4-(3-bromophenyl)-1,3-dihydroimidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c10-7-3-1-2-6(4-7)8-5-11-9(13)12-8/h1-5H,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDCMJXSTGMZCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CNC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648846 |
Source
|
Record name | 4-(3-Bromophenyl)-1,3-dihydro-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione | |
CAS RN |
192800-59-2 |
Source
|
Record name | 4-(3-Bromophenyl)-1,3-dihydro-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.